molecular formula C28H45N3O10 B12422763 TCO-PEG5-maleimide

TCO-PEG5-maleimide

Cat. No.: B12422763
M. Wt: 583.7 g/mol
InChI Key: LBMJALQQXNOTES-FICSVKCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TCO-PEG5-maleimide is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its role in facilitating the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

TCO-PEG5-maleimide is synthesized through a series of chemical reactions involving the conjugation of a trans-cyclooctene (TCO) group with a polyethylene glycol (PEG) chain and a maleimide group. The synthesis typically involves the following steps:

    Activation of PEG: The PEG chain is activated using a suitable reagent to introduce reactive functional groups.

    Conjugation with TCO: The activated PEG is then reacted with a TCO derivative under controlled conditions to form the TCO-PEG intermediate.

    Maleimide Coupling: The TCO-PEG intermediate is further reacted with a maleimide derivative to form the final this compound product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

TCO-PEG5-maleimide undergoes several types of chemical reactions, including:

    Click Chemistry Reactions: The TCO group can participate in inverse electron demand Diels-Alder reactions with tetrazine-containing molecules.

    Thiol-Maleimide Reactions: The maleimide group reacts specifically with thiol groups (-SH) to form stable thioether bonds.

Common Reagents and Conditions

    Inverse Electron Demand Diels-Alder Reactions: Typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Thiol-Maleimide Reactions: Performed in buffered solutions at pH 6.5 to 7.5.

Major Products

    Click Chemistry Products: Formation of stable adducts with tetrazine-containing molecules.

    Thiol-Maleimide Products: Formation of stable thioether bonds with thiol-containing biomolecules.

Scientific Research Applications

TCO-PEG5-maleimide has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.

    Biology: Facilitates the study of protein-protein interactions and cellular pathways by enabling selective degradation of target proteins.

    Medicine: Potential therapeutic applications in the development of targeted cancer therapies and other diseases involving aberrant protein function.

    Industry: Employed in the development of advanced materials and bioconjugation techniques.

Mechanism of Action

TCO-PEG5-maleimide exerts its effects through the following mechanisms:

    PROTAC Formation: Acts as a linker to join two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein.

    Ubiquitin-Proteasome System: The PROTAC molecule recruits the target protein to the E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome.

Comparison with Similar Compounds

Similar Compounds

    TCO-PEG4-maleimide: Similar structure but with a shorter PEG chain.

    TCO-PEG6-maleimide: Similar structure but with a longer PEG chain.

    TCO-PEG5-amine: Similar structure but with an amine group instead of a maleimide group.

Uniqueness

TCO-PEG5-maleimide is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility, and its maleimide group, which allows for specific and efficient conjugation with thiol-containing biomolecules .

Properties

Molecular Formula

C28H45N3O10

Molecular Weight

583.7 g/mol

IUPAC Name

[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C28H45N3O10/c32-25(10-13-31-26(33)8-9-27(31)34)29-11-14-36-16-18-38-20-22-40-23-21-39-19-17-37-15-12-30-28(35)41-24-6-4-2-1-3-5-7-24/h1-2,8-9,24H,3-7,10-23H2,(H,29,32)(H,30,35)/b2-1+/t24-/m1/s1

InChI Key

LBMJALQQXNOTES-FICSVKCPSA-N

Isomeric SMILES

C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Origin of Product

United States

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